8-Chloroquinolin-3-amine hydrochloride
Description
Significance of the Quinoline (B57606) Nucleus as a Privileged Scaffold in Drug Discovery Research
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of new drugs. tandfonline.comcapes.gov.br The quinoline ring system exemplifies this concept, with its derivatives demonstrating a remarkable array of pharmacological properties. nih.govorientjchem.orgnih.gov These activities include, but are not limited to, anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal effects. nih.govorientjchem.orgnih.gov
The adaptability of the quinoline scaffold allows medicinal chemists to fine-tune the biological activity of its derivatives by introducing various substituents at different positions on the rings. nih.gov This synthetic tractability has been a key factor in the successful development of numerous quinoline-based drugs. tandfonline.com The ability of quinoline derivatives to interact with a wide range of biological targets, such as enzymes and receptors, underscores their importance in modern medicinal chemistry. nih.govnih.gov
Key Pharmacological Activities of Quinoline Derivatives:
Anticancer nih.govtandfonline.com
Antimalarial nih.govnumberanalytics.com
Antibacterial nih.govorientjchem.org
Anti-inflammatory nih.govnih.gov
Antifungal orientjchem.org
Antitubercular nih.gov
Anticonvulsant nih.gov
Overview of 8-Chloroquinolin-3-amine Hydrochloride within the Chloroquinoline-3-amine Class
This compound belongs to the chloroquinoline-3-amine class of compounds. The core structure features a quinoline ring substituted with a chlorine atom at the 8th position and an amine group at the 3rd position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for research and potential formulation purposes.
While extensive research has been conducted on various substituted quinolines, the 8-chloro-3-amino substitution pattern represents a specific area of investigation within medicinal chemistry. The synthesis of related structures, such as 3-chloroquinolin-8-amine, has been described in the literature, often involving multi-step processes. cymitquimica.com The study of such compounds contributes to a deeper understanding of the structure-activity relationships (SAR) of the broader quinoline class.
Historical Context and Therapeutic Relevance of Quinoline-Based Chemical Entities
The history of quinoline-based drugs is intrinsically linked to the fight against malaria. Quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for malaria and has been in use for centuries. nih.govresearchgate.netglobalresearchonline.net The discovery of quinine spurred the synthesis of numerous quinoline derivatives in the 20th century, leading to the development of highly effective antimalarial drugs like chloroquine, primaquine, and mefloquine. nih.govresearchgate.netglobalresearchonline.net
Chloroquine, a 4-aminoquinoline (B48711) derivative, became a cornerstone of malaria treatment and prophylaxis for many years due to its efficacy and low cost. researchgate.netwikipedia.org However, the emergence of drug-resistant strains of the malaria parasite necessitated the development of new quinoline-based therapies. researchgate.net
Beyond their antimalarial applications, quinoline derivatives have found utility in a variety of other therapeutic areas. ijpsr.com For instance, some fluoroquinolones are potent antibacterial agents, while certain quinoline-based compounds have been investigated for their anticancer properties, acting as kinase inhibitors or topoisomerase inhibitors. nih.govtandfonline.com The local anesthetic dibucaine (B1670429) and the anti-asthma drug montelukast (B128269) also feature a quinoline core, highlighting the broad therapeutic reach of this scaffold. nih.govpharmaguideline.com
The rich history and proven therapeutic value of quinoline-based compounds continue to inspire medicinal chemists to explore new derivatives like this compound in the quest for novel and more effective treatments for a range of diseases. nih.govnih.govnih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H8Cl2N2 |
|---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
8-chloroquinolin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;/h1-5H,11H2;1H |
InChI Key |
NTELLXPGNOGGNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Cl)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 8 Chloroquinolin 3 Amine Hydrochloride and Analogous Quinoline 3 Amines
Established Synthetic Pathways for Quinoline (B57606) Ring Formation Relevant to 8-Chloroquinolin-3-amine Hydrochloride
The construction of the quinoline nucleus is the foundational step in synthesizing this compound. Several classical name reactions, with appropriate modifications, are instrumental in this process.
Classical methods for quinoline synthesis, such as the Knorr, Skraup, and Doebner-von Miller reactions, have been cornerstones of heterocyclic chemistry for over a century. researchgate.nettandfonline.com These reactions typically involve the cyclization of aniline (B41778) derivatives with α,β-unsaturated carbonyl compounds, glycerol (B35011), or β-ketoesters under acidic conditions. iipseries.orgwikipedia.orgnih.gov
Knorr Quinoline Synthesis: This reaction involves the conversion of a β-ketoanilide to a 2-hydroxyquinoline (B72897) in the presence of a strong acid like sulfuric acid. iipseries.orgsynarchive.com For the synthesis of analogs of the target compound, a substituted aniline could be reacted with a suitable β-ketoester. The reaction proceeds via an initial formation of a β-anilinoacrylate, which then undergoes cyclization. wikipedia.org The choice of reaction conditions can be critical; for instance, using a large excess of polyphosphoric acid (PPA) favors the formation of 2-hydroxyquinolines, while smaller amounts can lead to 4-hydroxyquinolines. wikipedia.org
Skraup Synthesis: This method is a widely used technique for producing quinolines, often starting with aniline and glycerol in the presence of an oxidizing agent and sulfuric acid. iipseries.orgnih.gov A variation of this, the Skraup-Doebner-von Miller synthesis, utilizes α,β-unsaturated carbonyl compounds. wikipedia.org This approach could be adapted by using a substituted aniline as the starting material to introduce functionalities on the benzene (B151609) ring portion of the quinoline.
Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and involves reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. iipseries.orgwikipedia.org This method is particularly useful for synthesizing 2,4-disubstituted quinolines. iipseries.org The reaction mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.org For instance, an aniline can be reacted with acrolein diethyl acetal (B89532) under reflux in hydrochloric acid to produce the corresponding quinoline. chemicalbook.com
| Classical Reaction | Key Reactants | Typical Product | Relevance to Target Synthesis |
| Knorr Synthesis | β-ketoanilide, Sulfuric Acid | 2-Hydroxyquinoline | Can be modified with substituted anilines to build the quinoline core. iipseries.orgwikipedia.org |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Quinoline | A foundational method for creating the basic quinoline structure. iipseries.orgnih.gov |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline | Allows for the introduction of substituents on the pyridine (B92270) ring. iipseries.orgwikipedia.org |
Nucleophilic substitution reactions are pivotal for introducing functionalities onto a pre-formed quinoline ring. Halogenated quinolines, particularly those with halogens at the 2 and 4-positions, are highly susceptible to nucleophilic attack. quimicaorganica.org This reactivity stems from the electron-withdrawing nature of the nitrogen atom in the ring, which activates these positions. The reaction typically proceeds through an addition-elimination mechanism, forming a stable intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org This approach is crucial for introducing the 3-amino group in the target molecule, likely by displacing a suitable leaving group on a precursor molecule.
Targeted Synthesis of 3-Aminoquinolines and Introduction of Substituents
The introduction of the amino group at the 3-position is a critical step. One common strategy involves the reduction of a corresponding nitroquinoline derivative. For example, nitroquinolines can be readily reduced to their amino counterparts under mild conditions, a transformation that is tolerant of various other functional groups, including halogens. nih.gov Another approach could involve the direct amination of a quinoline precursor, although this can be less regioselective. The synthesis of 4-aminoquinazolines, a related heterocyclic system, often relies on the regioselective nucleophilic aromatic substitution (SNAr) of a chlorine atom at the 4-position by an amine. nih.gov A similar strategy could be envisioned for 3-aminoquinolines, where a suitable leaving group at the 3-position is displaced by an amine or an ammonia (B1221849) equivalent.
Regioselective Introduction of Chlorine at the 8-Position of the Quinoline Nucleus
Achieving regioselective chlorination at the C8 position of the quinoline ring is a significant challenge. Direct electrophilic halogenation of quinoline typically occurs at the 5- and 8-positions. iipseries.org However, directing this substitution selectively to the 8-position often requires specific strategies. One effective method involves the use of quinoline N-oxides. The N-oxide functionality can direct metal-catalyzed C-H activation/functionalization reactions to the C8 position. For instance, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C8 position. acs.orgacs.org Similarly, ruthenium-catalyzed and rhodium-catalyzed C-H functionalizations of quinoline N-oxides also exhibit high C8 selectivity. nih.govnih.gov After the C8 position is functionalized, subsequent chemical transformations could be employed to introduce the chlorine atom. Another approach could involve starting with a pre-functionalized aniline, such as 2-chloroaniline, and then constructing the quinoline ring using one of the classical methods mentioned earlier.
Hydrochloride Salt Formation Methodologies
The final step in the synthesis is the formation of the hydrochloride salt. This is a standard procedure for many amine-containing pharmaceutical compounds to improve their water solubility and bioavailability. spectroscopyonline.com The most common method involves treating a solution of the free amine with hydrochloric acid. spectroscopyonline.com This can be achieved by bubbling dry hydrogen chloride gas through a solution of the amine in an anhydrous solvent like ether or ethanol (B145695). researchgate.netresearchgate.net Alternatively, a solution of HCl in a solvent such as dioxane or ethanol can be added to the amine solution, often at reduced temperatures, to precipitate the hydrochloride salt. researchgate.net Another practical method involves heating an equimolar mixture of the free amine with ammonium (B1175870) chloride in ethanol. tandfonline.com
| Method | Reagents | Procedure | Key Advantage |
| Gaseous HCl | Amine, Dry HCl gas, Anhydrous solvent | Bubbling HCl gas through the amine solution. researchgate.net | Direct and efficient for salt precipitation. |
| HCl Solution | Amine, HCl in Dioxane/Ethanol | Adding the HCl solution to the amine solution. researchgate.net | Good control over stoichiometry and precipitation. |
| Ammonium Chloride | Amine, Ammonium Chloride, Ethanol | Heating the mixture in ethanol. tandfonline.com | Practical and high-yielding for many amines. |
Green Chemistry Approaches in Quinoline Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. acs.orgnih.govbenthamdirect.com For quinoline synthesis, this has translated into exploring reactions that utilize less hazardous solvents, renewable starting materials, and more efficient energy sources. acs.org For example, microwave-assisted organic synthesis has been shown to accelerate many classical quinoline syntheses, often leading to higher yields in shorter reaction times. tandfonline.com The use of water as a green solvent is also being increasingly explored. tandfonline.com Furthermore, the development of catalytic systems that can be recycled and reused aligns with the principles of green chemistry. benthamdirect.com These approaches aim to reduce the environmental impact and economic costs associated with traditional synthetic methods, which often require high temperatures and hazardous reagents. researchgate.netnih.gov
Sonochemistry-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis, often leading to enhanced reaction rates, higher yields, and milder reaction conditions. The use of ultrasound irradiation can promote various synthetic transformations, including the synthesis of heterocyclic compounds like quinolines. scholaris.caresearchgate.net
Ultrasound-assisted synthesis has been successfully employed for the preparation of various quinoline derivatives. For instance, a one-pot, three-component synthesis of 2-substituted quinolines has been developed using ultrasound irradiation in water with SnCl₂·2H₂O as a precatalyst. This method involves the reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate under the influence of aerial oxygen to afford the desired products in good yields. The use of ultrasound significantly accelerates the reaction compared to conventional heating methods.
Another example is the ultrasound-assisted synthesis of hybrid quinoline-imidazole derivatives. scholaris.caresearchgate.net In this multi-step synthesis, the N-alkylation of the imidazole (B134444) ring was significantly accelerated by ultrasound, reducing the reaction time from 48–96 hours to just 1–2 hours. scholaris.ca This demonstrates the potential of sonochemistry to improve the efficiency of synthetic steps leading to complex quinoline-containing molecules.
The benefits of sonochemistry in quinoline synthesis are further highlighted by the development of methods for the preparation of quinoxaline (B1680401) derivatives, which share a similar heterocyclic core. A one-pot three-component sonochemical synthesis of quinoxalines has been reported, emphasizing the green aspects of this methodology. researchgate.net
The following table summarizes the key findings for the sonochemistry-assisted synthesis of quinoline derivatives based on available literature.
| Starting Materials | Catalyst/Conditions | Product | Yield | Reaction Time | Reference |
| Aniline, Aldehydes, Ethyl 3,3-diethoxypropionate | SnCl₂·2H₂O, Water, Ultrasound | 2-Substituted Quinolines | Good | Not Specified | |
| Imidazole derivatives, Alkyl halides | Ultrasound | N-alkylated imidazoles | High | 1-2 hours | scholaris.ca |
| 4,7-dichloroquinoline (B193633), 3-Amino-1,2,4-triazole | Ethanol, Ultrasound (90°C) | 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine | 78-89% | 30 min | tandfonline.com |
Solvent-Free Synthetic Methodologies
Solvent-free synthesis has gained significant attention as a green chemistry approach that minimizes the use of volatile organic compounds, reduces waste, and often simplifies reaction work-up. Several solvent-free methods have been developed for the synthesis of quinolines and their derivatives, often employing thermal heating or microwave irradiation.
One notable solvent-free approach is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This reaction can be efficiently promoted by various catalysts under solvent-free conditions. For example, BiCl₃ has been used as a catalyst for the solvent-free synthesis of polysubstituted quinolines via the Friedländer reaction, affording excellent yields under thermal heating. nih.gov
Similarly, caesium iodide (CsI) has been demonstrated as an effective catalyst for the solvent-free synthesis of quinoline derivatives from the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with various ketones. researchgate.net This method offers advantages such as good yields, clean reactions, simple methodology, short reaction times, and easy work-up. researchgate.net
Microwave-assisted solvent-free synthesis provides another efficient route to quinoline derivatives. A notable example is the synthesis of 4-aminoaryl/alkyl-7-chloroquinolines through the regioselective aromatic nucleophilic substitution of 4,7-dichloroquinoline with aromatic and aliphatic amines under solvent- and catalyst-free microwave irradiation. capes.gov.br This method demonstrates high chemoselectivity, with the amino group reacting preferentially over a phenolic hydroxyl group. capes.gov.br
The following table summarizes representative examples of solvent-free synthetic methodologies for quinoline derivatives.
| Starting Materials | Catalyst/Conditions | Product | Yield | Reference |
| o-aminoarylketone/aldehyde, α-methylene ketones | BiCl₃, Solvent-free, Thermal heating | Polysubstituted quinolines | Excellent | nih.gov |
| 2-aminoacetophenone/benzophenone, Ketones | CsI, Solvent-free, Thermal heating | Quinoline derivatives | Good | researchgate.net |
| 4,7-dichloroquinoline, Aromatic/aliphatic amines | Solvent-free, Microwave irradiation | 4-Aminoaryl/alkyl-7-chloroquinolines | Not Specified | capes.gov.br |
Investigation of Biological Activity Mechanisms of 8 Chloroquinolin 3 Amine Hydrochloride and Quinoline Based Analogues
Mechanisms of Antimicrobial Action
The broad-spectrum activity of quinoline (B57606) derivatives is attributed to their capacity to engage with multiple intracellular targets. These interactions can lead to the inhibition of DNA replication, disruption of cell membrane integrity, and interference with metabolic pathways. The following subsections provide a detailed examination of the primary mechanisms of antimicrobial action identified for this class of compounds.
Quinolone-based compounds are well-established inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govyoutube.com These enzymes are essential for managing DNA topology during replication, transcription, and repair. nih.gov DNA gyrase, composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process vital for relieving the torsional stress that accumulates ahead of the replication fork. youtube.comyoutube.com Topoisomerase IV, on the other hand, is primarily responsible for decatenating daughter chromosomes following replication. nih.govyoutube.com
The mechanism of inhibition involves the stabilization of a covalent complex between the topoisomerase and the cleaved DNA. nih.govnih.gov Quinolones bind to this complex, preventing the re-ligation of the DNA strands. mdpi.com This leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell. nih.govyoutube.com For many gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most gram-positive bacteria. youtube.comyoutube.com The binding of quinolones occurs in a pocket formed by both the enzyme and the DNA, with interactions involving specific residues within the GyrA subunit, such as Ser83 and Asp87, being crucial for drug binding. nih.gov
| Enzyme | Primary Function | Effect of Inhibition by Quinoline Analogues | Primary Target In |
|---|---|---|---|
| DNA Gyrase (Topoisomerase II) | Introduces negative supercoils into DNA, relieving torsional stress during replication. youtube.comyoutube.com | Stabilization of the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks. nih.govnih.gov | Gram-negative bacteria. youtube.com |
| Topoisomerase IV | Decatenates daughter chromosomes after DNA replication. nih.govyoutube.com | Prevention of chromosome segregation, leading to cell division arrest. nih.gov | Gram-positive bacteria. youtube.com |
The outer membrane of Gram-negative bacteria is a formidable barrier, largely due to the presence of lipopolysaccharide (LPS). The transport of LPS from the inner membrane to the outer membrane is facilitated by the Lpt machinery, a protein bridge spanning the periplasm. mdpi.comnih.gov A critical interaction within this system occurs between LptA and LptC, which are responsible for shuttling LPS across the periplasmic space. researchgate.netnih.gov
Targeting the LptA-LptC interaction has emerged as a promising strategy for developing new antibiotics against Gram-negative bacteria. researchgate.netnih.gov Disruption of this interaction halts the transport of LPS, leading to its accumulation in the periplasm and compromising the integrity of the outer membrane. mdpi.comnih.gov This can render the bacteria more susceptible to other antibiotics and environmental stresses. mdpi.com Several small molecules have been identified that can inhibit the LptA-LptC interaction, demonstrating the feasibility of this approach. mdpi.comfrontiersin.org The antibacterial activity of certain quinoline derivatives has been linked to their ability to disrupt this crucial protein-protein interaction, validating the LPS transport pathway as a viable target for new antibacterial agents. researchgate.net
Bacterial biofilms are structured communities of microorganisms encased in a self-produced protective matrix, which confers increased resistance to antibiotics and host immune responses. scienmag.com The ability to inhibit or disrupt biofilm formation is a key attribute for effective antimicrobial agents. Quinoline-based compounds have demonstrated promising activity in this regard. scienmag.comnih.gov
The mechanisms by which quinoline derivatives inhibit biofilm formation are multifaceted. Some compounds interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm development. mdpi.com Others may disrupt the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix. Research on quinoline triazoles has shown their potential to directly target the biofilm structure, which could reduce the persistence of infections caused by multi-drug-resistant organisms. scienmag.com For instance, certain isatin–quinoline conjugates have demonstrated significant inhibitory activity against biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such conjugate, 11a, showed 83.60% inhibition at a concentration of 10 mg/mL. nih.gov Further studies, including time-kill kinetic assays and transmission electron microscopy, are being employed to elucidate the precise mechanisms of action against biofilms. nih.govnih.gov
Dihydrofolate reductase (DHFR) is a vital enzyme in both prokaryotic and eukaryotic cells. d-nb.inforjraap.com It catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. d-nb.info Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. d-nb.info This makes DHFR a well-established target for antimicrobial and anticancer therapies. d-nb.inforesearchgate.net
Several quinoline and quinazoline derivatives have been identified as potent inhibitors of bacterial DHFR. nih.govplos.org These compounds often act as non-classical antifolates and can be more selective for bacterial DHFR over the human enzyme. plos.org For example, a study on quinoline-2-one derivatives demonstrated their ability to inhibit the DHFR enzyme with IC₅₀ concentrations more potent than the reference drug trimethoprim. nih.gov Compound 6c from this study was found to be the most effective DHFR inhibitor, with an IC₅₀ value of 3.25 ± 0.15 μM, making it 2.5-fold more potent than trimethoprim. nih.gov The development of dual-target inhibitors that act on both DNA gyrase and DHFR is also an active area of research. researchgate.net
| Compound | DHFR IC₅₀ (μM) | Potency Relative to Trimethoprim |
|---|---|---|
| 6c | 3.25 ± 0.15 nih.gov | 2.5-fold more potent nih.gov |
| 6l | 6.30 ± 0.20 nih.gov | More potent nih.gov |
| 6o | 7.40 ± 0.25 nih.gov | More potent nih.gov |
| Trimethoprim (Reference) | 8.40 ± 0.15 nih.gov | - |
Mycobacterial ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis, as it is essential for generating ATP through oxidative phosphorylation. nih.govfrontiersin.org This enzyme has been validated as a drug target, most notably by the diarylquinoline drug bedaquiline. nih.govnih.gov
The mechanism of inhibition by quinoline-based compounds involves binding to the F_O subunit of the ATP synthase, specifically to the c-ring. nih.govnih.gov This binding event halts the rotation of the c-ring, which in turn disrupts the proton motive force and inhibits ATP synthesis, ultimately leading to bacterial cell death. nih.govnih.gov Several novel substituted chloroquinolines have been shown to inhibit Mycobacterium smegmatis ATP synthase with IC₅₀ values in the low micromolar range. nih.gov These compounds were also found to be bactericidal against non-replicating M. tuberculosis and caused a significant reduction in total cellular ATP. nih.gov Importantly, these compounds exhibit selectivity for the mycobacterial enzyme over mammalian mitochondrial ATP synthase. nih.gov
Ergosterol is an essential component of the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. mdpi.com The ergosterol biosynthesis pathway is a primary target for many antifungal drugs, including the widely used azoles. mdpi.com
Quinoline derivatives have been investigated as potential inhibitors of ergosterol biosynthesis. nih.govconsensus.app The primary target within this pathway for many antifungal agents is the enzyme lanosterol 14α-demethylase (Erg11p or CYP51), which is a key step in the conversion of lanosterol to ergosterol. mdpi.comresearchgate.net By inhibiting this enzyme, quinoline-based compounds can disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane. researchgate.net Molecular docking and dynamics simulation studies have been employed to analyze the binding modes of quinoline derivatives to Erg11 and other crucial enzymes in the pathway, such as Erg1 and Erg24, to better understand their inhibitory potential. nih.gov
Mechanisms of Anticancer Activity
The anticancer properties of 8-Chloroquinolin-3-amine hydrochloride and related quinoline-based analogues are attributed to their ability to interfere with multiple crucial cellular processes required for tumor growth and survival. These mechanisms range from direct interaction with genetic material to the inhibition of key enzymatic pathways that regulate cell division, signaling, and stress responses.
DNA Intercalation and Interference with Replication
A primary mechanism by which quinoline derivatives exert their anticancer effects is through direct interaction with DNA. researchgate.net Certain quinoline-based compounds function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. researchgate.net This intercalation distorts the helical structure, creating a physical barrier that interferes with essential cellular processes such as DNA replication and transcription.
Research has shown that some quinoline analogues specifically intercalate into the minor groove of DNA. nih.govnih.govbiorxiv.org This interaction can lead to significant conformational changes in the DNA structure, which in turn inhibits the function of DNA-acting enzymes, including DNA polymerases and DNA methyltransferases. nih.govnih.govbiorxiv.org For instance, studies on a set of fifteen quinoline-based analogues revealed that compounds with methylamine or methylpiperazine additions could effectively intercalate into DNA, leading to the inhibition of human DNMT1 (DNA methyltransferase 1). nih.govnih.gov By disrupting these enzymatic activities, quinoline compounds can effectively halt DNA replication and prevent the proliferation of cancer cells. nih.govnih.gov
| Quinoline Analogue | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|
| Quinoline analogue with methylamine addition (Compound 9) | Intercalates into the minor groove of DNA. | Inhibits human DNA methyltransferase 1 (DNMT1) and polymerases. | nih.govnih.gov |
| Quinoline analogue with methylpiperazine addition (Compound 11) | Intercalates into the minor groove of DNA. | Demonstrates low micromolar inhibitory potency against human DNMT1; also inhibits other DNA-acting enzymes. | nih.govnih.gov |
| Quinoline-chalcone hybrids | DNA intercalation. | Exhibit potent anticancer activities through the induction of apoptosis and inhibition of topoisomerases. | nih.gov |
Induction of DNA Damage Response (e.g., p53 activation)
By causing structural damage to DNA, quinoline compounds can trigger the cell's DNA Damage Response (DDR) pathways. nih.govnih.govbiorxiv.org A critical component of this response is the activation of the tumor suppressor protein p53, which plays a central role in cell cycle arrest, DNA repair, and apoptosis. researchgate.netresearchgate.net
Several studies have demonstrated that quinoline analogues can elicit a p53-mediated DDR. For example, the quinoline derivative clioquinol has been shown to induce DNA double-strand breaks (DSBs). nih.gov This damage leads to the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, which then phosphorylates p53 at the Serine-15 residue, enhancing its stability and transcriptional activity. nih.gov Activated p53 then upregulates its target genes, such as p21 and GADD45α, which mediate cell cycle arrest and apoptosis, thereby preventing the propagation of damaged cells. researchgate.netnih.gov The functional status of p53 in cancer cells can influence the mechanism of action, with differences observed in cell cycle arrest and apoptosis induction in cells with wild-type versus mutant p53. researchgate.net
| Compound | Mechanism | Effect on DDR Pathway | Cellular Outcome | Reference |
|---|---|---|---|---|
| Quinoline analogue (Compound 11) | Induces DNA damage. | Elicits a DNA damage response via p53 activation in cancer cells. | Contributes to anticancer activity. | nih.govnih.govbiorxiv.org |
| Clioquinol | Induces DNA double-strand breaks (DSBs). | Activates ATM kinase, leading to phosphorylation and stabilization of p53. | Increased expression of p21 and GADD45α, leading to cell cycle arrest and neurotoxicity. | nih.gov |
| Styrylquinolines | Induces DNA damage. | Activates p53-dependent pathways. | Induces cell cycle arrest and apoptosis; the mechanism is dependent on the p53 status of the cell line. | researchgate.net |
| Chloroquine | Induces DNA damage. | Stabilizes p53 and activates p53 transcriptional response. | Induces apoptosis in human glioma cells. | nih.gov |
Topoisomerase Inhibition (Type I and Type II)
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination by introducing transient single- or double-strand breaks. mdpi.com The inhibition of these enzymes leads to the accumulation of DNA breaks and ultimately triggers cell death, making them validated targets for cancer chemotherapy. mdpi.com
Quinoline-based compounds have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govmdpi.comnih.gov The planar quinoline ring system is well-suited for intercalating into the DNA-enzyme complex, stabilizing it, and preventing the re-ligation of the DNA strands. For example, a series of novel pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their anticancer activity, with several compounds demonstrating significant inhibitory effects on both Topo I and Topo IIα. mdpi.com Specifically, compound 2E from this series showed 88.3% inhibition of Topo IIα activity, comparable to the established drug etoposide. mdpi.com Similarly, other quinoline derivatives have been identified as Topo I inhibitors with potential therapeutic applications. nih.gov
| Quinoline Derivative Class | Target Enzyme(s) | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[4,3-f]quinolines | Topoisomerase I and Topoisomerase IIα | Compound 2E exhibited potent Topo IIα inhibition (88.3%), while compound 2P showed strong Topo I inhibition (82.1%). | mdpi.com |
| General Quinoline Derivatives | Topoisomerase I | Twenty-five synthesized quinoline derivatives were identified as Topo I inhibitors. | nih.gov |
| Quinoline-chalcone hybrids | Topoisomerase I and Topoisomerase II | Hybrid molecules were found to possess potent anticancer activities acting through the inhibition of Topo I and II. | nih.gov |
Tubulin Polymerization Inhibition and Disruption of Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are critical for cell division, intracellular transport, and maintenance of cell shape. nih.gov Disruption of microtubule dynamics is a highly effective strategy in cancer therapy, as it leads to mitotic arrest and apoptosis. researchgate.net
Many quinoline derivatives have been developed as tubulin polymerization inhibitors that act as microtubule-targeting agents. nih.govnih.govnih.gov These compounds often bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. nih.govnih.gov For example, a series of quinoline derivatives designed as analogues of combretastatin A-4, a known tubulin inhibitor, demonstrated potent antiproliferative activities. nih.gov One of the most potent compounds, 12c, was found to significantly inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in various cancer cell lines. nih.gov Similarly, another quinoline derivative, compound 4c, was identified as a potent antiproliferative agent that successfully inhibits tubulin polymerization with an IC50 value of 17 ± 0.3 μM and induces cell cycle arrest at the G2/M phase. rsc.org
| Compound/Class | Target Site | Mechanism | Antiproliferative Activity (IC50) | Reference |
|---|---|---|---|---|
| Quinoline derivative 12c (CA-4 analogue) | Colchicine binding site on tubulin | Inhibits tubulin polymerization, induces G2/M phase arrest and apoptosis. | 0.010 to 0.042 µM against MCF-7, HL-60, HCT-116, and HeLa cells. | nih.gov |
| Quinoline derivative 4c | Colchicine binding site on tubulin | Inhibits tubulin polymerization (IC50 = 17 ± 0.3 μM), induces G2/M arrest. | Exhibited strong antitumor activity against several cell lines in NCI-60 screen. | rsc.org |
| Quinoline-chalcone hybrids (Compounds 29 and 30) | Colchicine binding site on tubulin | Disrupt microtubule dynamics. | Effective against MCF10A breast cancer cells and multi-drug resistant cancer cells. | nih.gov |
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, including those involved in cell growth, proliferation, differentiation, and survival. nih.gov Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy. nih.gov The quinoline scaffold has proven to be a versatile framework for the development of inhibitors targeting a wide spectrum of protein kinases. nih.govarabjchem.org
Tyrosine Kinases: Quinoline derivatives exhibit significant inhibitory activity across a broad range of tyrosine kinases. nih.govnih.gov
c-Met Kinase: The HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers. nih.gov The quinoline core is central to several approved c-Met inhibitors, including cabozantinib and foretinib. nih.govresearchgate.net Extensive research has focused on modifying the quinoline scaffold at the C-3, C-6, and C-7 positions to enhance potency and selectivity against c-Met kinase. nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver in many epithelial cancers. nih.gov The 4-anilinoquinoline-3-carbonitrile class of compounds was developed as potent EGFR inhibitors, designed based on the structures of approved 4-anilinoquinazoline drugs like erlotinib and gefitinib. nih.govnih.gov Fused tricyclic quinazoline analogues have also been shown to be extremely potent inhibitors of EGFR's tyrosine kinase activity, binding competitively at the ATP site. acs.org
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical for angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.govresearchgate.net Quinoline-based drugs, such as cediranib and vandetanib, are effective inhibitors of VEGFR tyrosine kinases. mdpi.com Many research efforts have focused on developing dual inhibitors that target both EGFR and VEGFR pathways simultaneously. mdpi.com
ATM Kinase: While many quinoline derivatives are designed as kinase inhibitors, some can modulate kinase activity as part of a broader mechanism. For instance, the quinoline-containing compound clioquinol induces DNA double-strand breaks, which leads to the activation of ATM kinase as part of the DNA damage response, ultimately activating p53 signaling. nih.gov
| Target Kinase | Example Quinoline-Based Inhibitor(s) | Key Research Findings | Reference |
|---|---|---|---|
| c-Met | Cabozantinib, Foretinib, Analogues 27 & 28 | Interact with the kinase domain; analogues 27 and 28 show high potency (IC50 = 19 and 64 nM, respectively). | nih.gov |
| EGFR | Imidazo[4,5-g]quinazoline (Compound 8), 4-anilinoquinoline-3-carbonitriles | Compound 8 is an extremely potent inhibitor (IC50 = 0.008 nM). 4-anilinoquinolines designed based on approved TKIs. | nih.govacs.org |
| VEGFR | Cediranib, Vandetanib | Marketed anticancer agents that inhibit VEGFR tyrosine kinase activity. | mdpi.com |
| Dual EGFR/VEGFR-2 | Substituted thiourea quinazoline derivatives | Designed as dual inhibitors of both EGFR and VEGFR-2. | mdpi.com |
| PKA, PKG, PKC, MLCK | H-8 (isoquinolinesulfonamide) | Potent inhibitor of PKA (Ki = 1.2 µM) and PKG (Ki = 0.48 µM); moderate inhibitor of PKC and MLCK. | caymanchem.com |
HSP90 Inhibition and Concomitant Induction of HSP70
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. nih.govresearchgate.net Inhibition of Hsp90 leads to the misfolding and subsequent proteasomal degradation of these client proteins, making it an attractive target for cancer therapy. nih.govnih.gov
Various quinoline analogues have been identified as Hsp90 inhibitors. nih.gov These compounds typically bind to the N-terminal ATP-binding pocket of Hsp90, preventing its chaperone activity. nih.gov This leads to the degradation of key client proteins like Her2 and Akt, resulting in cytotoxic effects against cancer cells. nih.gov A well-documented consequence of Hsp90 inhibition is the compensatory upregulation and induction of Heat Shock Protein 70 (Hsp70). nih.govnih.gov This induction of HSP70 is often used as a pharmacodynamic biomarker to confirm the biological activity of Hsp90 inhibitors in cells. nih.gov For example, a 2-aroylquinoline-5,8-dione derivative (compound 27) was found to inhibit cancer cell growth and persuade the degradation of Hsp70 and Akt protein. nih.gov
| Quinoline-Based Inhibitor | Effect on Hsp90 | Effect on Client/Other Proteins | Hsp70 Induction | Reference |
|---|---|---|---|---|
| Compound 28 (Cytotoxic derivative) | Inhibits Hsp90 function. | Effective in the degradation of Her2 protein. | Implied as a downstream effect of Hsp90 inhibition. | nih.gov |
| Compound 27 (2-aroylquinoline-5,8-dione) | Inhibits Hsp90 function. | Persuaded the degradation of Hsp70 and Akt protein. | Degradation noted, which is an atypical result compared to the usual induction. | nih.gov |
| General Hsp90 Inhibitors | Inhibition of chaperone activity. | Degradation of client proteins (e.g., Cdk4, Raf-1, Akt, mutant p53). | Hsp70 expression is typically induced as a compensatory mechanism. | nih.govnih.gov |
Modulation of Cell Cycle Progression (e.g., G2/M phase arrest)
A significant mechanism through which quinoline-based compounds exert their antiproliferative effects is the disruption of the normal cell cycle, frequently leading to arrest at the G2/M checkpoint. This prevents cells from entering mitosis, ultimately triggering apoptosis or cellular senescence.
Research has shown that various quinoline analogues induce G2/M arrest through the modulation of key regulatory proteins. For instance, the compound 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) was found to be a potent inducer of cell cycle arrest and apoptosis. researchgate.netnih.gov Treatment of Jurkat T cells with QBS led to an increase in the levels of cyclin B1 and phosphorylated cdc2, which was associated with a decrease in cdc2 kinase activity, a crucial driver of G2 to M phase transition. researchgate.net
Similarly, the well-known antimalarial quinoline, chloroquine, has been shown to induce G2/M phase arrest in human breast cancer cells. guidetopharmacology.org This effect was linked to a reduction in the protein levels and/or activity of several key cell cycle regulators, including polo-like kinase 1 (Plk1) and phosphorylated cell division cycle 25C (Cdc25C). guidetopharmacology.org The CDK1/cyclin B complex is a primary regulatory factor for the G2/M checkpoint, and its activity is essential for entry into mitosis. nih.govmalariaworld.org Chloroquine's interference with these upstream regulators disrupts the activation of the CDK1/cyclin B complex, thereby halting cell cycle progression. guidetopharmacology.orgnih.gov Furthermore, some quinoline analogues, such as clioquinol, have also been demonstrated to cause G2/M phase arrest. unesp.br
| Compound | Cell Line | Effect on Cell Cycle | Key Molecular Targets/Pathways Affected | Reference |
|---|---|---|---|---|
| 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) | Jurkat T cells | G2 arrest | ↑ Cyclin B1, ↑ Phosphorylated-cdc2, ↓ cdc2 kinase activity | researchgate.net |
| Chloroquine | Bcap-37 (Breast Cancer) | G2/M arrest | ↓ Plk1, ↓ Phosphorylated Cdc25C, ↓ Phosphorylated ERK1/2, ↓ Phosphorylated Akt | guidetopharmacology.org |
| Clioquinol | Saccharomyces cerevisiae | G2/M arrest | Upregulation of TDH3 protein | unesp.br |
DNA Methyltransferase (DNMT) Inhibition and Protein Degradation
Quinoline-based compounds have emerged as significant inhibitors of DNA methyltransferases (DNMTs), enzymes that are crucial for epigenetic regulation and are often dysregulated in cancer. acs.org The mechanism of action for some of these compounds is twofold, involving both the direct inhibition of DNMT catalytic activity and the induction of DNMT protein degradation.
SGI-1027, a quinoline-based compound, is a well-characterized non-nucleoside DNMT inhibitor. acs.orgnih.gov Enzymatic studies have shown that SGI-1027 and its analogues act as competitive inhibitors with respect to the DNA substrate and are non-competitive with the methyl donor cofactor, S-adenosyl-l-methionine (AdoMet). acs.orgnih.gov More recently developed bis-quinoline analogues of SGI-1027 have demonstrated high inhibitory potency, particularly against DNMT3A. researchgate.net
Beyond enzymatic inhibition, certain quinoline derivatives can induce the degradation of DNMT proteins. researchgate.netsemanticscholar.org For example, specific bis-quinoline compounds were found to cause the degradation of both DNMT1 and DNMT3A proteins in HCT116 colon cancer cells. semanticscholar.org This dual-action mechanism—inhibiting the enzyme's function and reducing its cellular levels—represents a potent strategy for reversing the aberrant hypermethylation of tumor suppressor genes in cancer cells. Another compound, GSK-3484862, a non-nucleoside inhibitor, has been shown to selectively target DNMT1 for rapid, proteasome-dependent protein degradation. nih.gov This leads to global hypomethylation in treated cells. nih.gov
| Compound Type | Example Compound(s) | Primary DNMT Target(s) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 4-Aminoquinoline (B48711) | SGI-1027 | DNMT1, DNMT3A, DNMT3B | Enzymatic inhibition (DNA competitive) | acs.orgnih.gov |
| Bis-quinoline | Compound 2b | DNMT3A (high potency) | DNMT3A catalytic inhibition & DNMT1/3A protein degradation | researchgate.netsemanticscholar.org |
| Dicyanopyridine-containing | GSK-3484862 | DNMT1 (selective) | Proteasome-dependent protein degradation | nih.gov |
Inhibition of Angiogenesis-Related Pathways
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Quinoline-based molecules have been identified as potent inhibitors of angiogenesis by targeting key signaling pathways that regulate this process. sci-hub.semdpi.com
A primary target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key tyrosine kinase receptor in the angiogenesis signaling cascade. tandfonline.com The quinoline derivative clioquinol has been shown to directly inhibit angiogenesis by binding to the ATP-binding site of VEGFR2, which promotes its degradation through both proteasomal and lysosomal pathways. This leads to the downregulation of downstream signaling, including the ERK pathway, effectively suppressing blood vessel formation. Another synthetic compound, 2-Formyl-8-hydroxy-quinolinium chloride, has also demonstrated strong antiangiogenic activity in both in vitro and in vivo models.
Quinoline scaffolds are integral to many multi-kinase inhibitors that target not only VEGFR but also other receptors involved in carcinogenic pathways that promote angiogenesis, such as the epidermal growth factor receptor (EGFR) and c-Met. nih.govmdpi.com By inhibiting these pivotal receptors, quinoline derivatives can disrupt the signaling cascades, such as Ras/Raf/MEK and PI3K/Akt/mTOR, that are essential for cancer cell proliferation, survival, and angiogenesis. tandfonline.comnih.gov
Mechanisms of Antimalarial Activity
Quinoline-containing compounds are a cornerstone of antimalarial chemotherapy. Their efficacy stems from several mechanisms that target unique aspects of the Plasmodium parasite's life cycle within human erythrocytes.
Inhibition of Plasmodial Proteins (e.g., Translation Elongation Factor 2 (PfEF2), Purine Nucleoside Phosphorylase (PfPNP))
While interference with heme detoxification is a primary mechanism, certain quinoline-based analogues exert their antimalarial effects by targeting specific and essential parasite proteins, representing novel modes of action.
Inhibition of Translation Elongation Factor 2 (PfEF2): A series of quinoline-4-carboxamides has been identified with a mechanism of action distinct from heme polymerization inhibition. The lead compound from this series, M5717 (DDD107498), was found to inhibit Plasmodium falciparum translation elongation factor 2 (PfEF2). tandfonline.com PfEF2 is a crucial protein that catalyzes the GTP-dependent translocation of the ribosome along mRNA during protein synthesis. researchgate.net By inhibiting this essential step, these quinoline derivatives effectively halt protein production, which is lethal to the parasite. acs.org This target has been validated as M5717 progressed to preclinical development, demonstrating potent efficacy in animal models of malaria.
Inhibition of Purine Nucleoside Phosphorylase (PfPNP): The antimalarial drugs quinine (B1679958) and mefloquine have been shown to have a common binding target: P. falciparum purine nucleoside phosphorylase (PfPNP). nih.gov Plasmodium parasites are incapable of synthesizing purines de novo and rely on a salvage pathway to acquire them from the host. PfPNP is a key enzyme in this pathway. nih.gov Using a cellular thermal shift assay coupled with mass spectrometry (MS-CETSA), researchers demonstrated that both quinine and mefloquine bind within the active site of PfPNP. Quinine, in particular, binds with a low nanomolar affinity, suggesting that inhibition of this enzyme contributes significantly to its therapeutic effect.
| Compound Class | Example Compound | Protein Target | Function of Target Protein | Reference |
|---|---|---|---|---|
| Quinoline-4-carboxamide | M5717 (DDD107498) | PfEF2 | Protein Synthesis (Ribosome Translocation) | tandfonline.com |
| Tetrahydroquinoline | MMV692140 | PfEF2 | Protein Synthesis (Ribosome Translocation) | researchgate.net |
| Quinolinemethanol | Quinine | PfPNP | Purine Salvage Pathway | nih.gov |
| Quinolinemethanol | Mefloquine | PfPNP | Purine Salvage Pathway |
Accumulation in Parasite Acidic Food Vacuoles
A critical prerequisite for the antimalarial action of many quinoline drugs, particularly those that inhibit heme detoxification, is their ability to accumulate to exceptionally high concentrations within the parasite's acidic food vacuole. This organelle maintains a pH of approximately 5.0-5.2, which is significantly more acidic than the surrounding environment.
Quinoline-containing antimalarials are weak bases. In the neutral pH of the blood, a significant portion of the drug is uncharged and can readily diffuse across biological membranes, including the red blood cell membrane and the parasite's membranes. Upon entering the acidic environment of the food vacuole, the basic nitrogen atoms on the quinoline structure become protonated. This charged form of the drug is membrane-impermeable and becomes trapped within the vacuole. This process, known as "ion trapping" or "acidotropic accumulation," leads to a concentration of the drug within the food vacuole that can be several thousand times higher than in the extracellular medium.
This massive accumulation is essential for the drug's efficacy, as it delivers a high concentration of the active agent directly to the site of heme polymerization. While this process also leads to a slight increase in the vacuolar pH (alkalinization), studies have shown that this effect occurs at drug concentrations much higher than those required to kill the parasite, indicating that vacuolar alkalinization is likely a secondary consequence rather than the primary lethal mechanism.
Role of Aromaticity in Antimalarial Quinoline Derivatives
The antimalarial efficacy of quinoline derivatives is significantly influenced by the aromatic character of the quinoline ring system. mdpi.com Aromaticity is a key property that differentiates quinoline compounds with antimalarial activity from those without. researchgate.net The mechanism of action for many quinoline-based antimalarial drugs involves the inhibition of hemozoin biocrystallization in the parasite. wikipedia.org These drugs form a complex with ferriprotoporphyrin IX (Fe(III)PPIX), preventing its conversion into non-toxic β-hematin and leading to a buildup of toxic heme that kills the parasite. mdpi.com
The formation of this drug-Fe(III)PPIX complex is predominantly a π-π stacking interaction, making it highly sensitive to the aromatic properties of the drug molecule. mdpi.com Studies have shown that for quinoline derivatives to be effective antimalarial agents, they must possess specific aromaticity characteristics. mdpi.com Theoretical studies using Density Functional Theory (DFT) have revealed that while the benzene-type ring in active and inactive quinoline series has similar aromaticity, the pyridine-type ring's aromaticity is lower in compounds that exhibit antimalarial properties. researchgate.net This suggests that the properties of the pyridine-type ring are particularly crucial for the drug's activity. researchgate.net Therefore, aromaticity can be utilized as a valuable descriptor for the initial prediction of the medical effectiveness of new quinoline derivatives. mdpi.com
Mechanisms of Neuroprotective and Central Nervous System (CNS) Activity
Quinoline derivatives have demonstrated significant potential as neuroprotective agents, acting through various mechanisms to combat neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.govresearchgate.net Their multifaceted activity includes enzyme inhibition, antioxidant effects, and receptor antagonism.
A key aspect of the neuroprotective action of quinoline derivatives is their ability to inhibit enzymes whose dysregulation is implicated in neurodegenerative disorders. nih.govresearchgate.net Molecular docking simulations have shown that certain quinoline derivatives are expected to act as inhibitors of key enzymes such as Catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). nih.govnih.govresearchgate.net
Inhibition of these enzymes can help restore neurotransmitter balance and reduce oxidative stress in the brain. For instance, AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and cognition. MAO-B inhibitors prevent the degradation of dopamine, offering a therapeutic strategy for Parkinson's disease. By acting as multifunctional agents, these quinoline compounds are promising candidates for further investigation against Alzheimer's and Parkinson's diseases. nih.govnih.gov
Table 1: Enzyme Inhibition by Selected Quinoline Derivatives
| Enzyme Target | Role in Neurodegeneration | Quinoline Derivative Action | Reference |
|---|---|---|---|
| Monoamine Oxidases (MAO-A/B) | Degrades neurotransmitters like dopamine; contributes to oxidative stress. | Inhibition by specific quinoline derivatives. | nih.govnih.gov |
| Cholinesterases (AChE/BChE) | Breaks down acetylcholine, a key neurotransmitter for memory. | Inhibition by specific quinoline derivatives. | nih.govnih.gov |
| Catechol-O-methyltransferase (COMT) | Involved in the degradation of catecholamine neurotransmitters like dopamine. | Inhibition by specific quinoline derivatives. | nih.govnih.gov |
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Quinoline derivatives exhibit potent antioxidant activity, primarily through two mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). nih.govnih.govresearchgate.net The antioxidant efficacy of these compounds is evaluated by predicting their ionization potential (IP) and bond dissociation energies (BDE). nih.govnih.govresearchgate.net
Single Electron Transfer (SET): In the SET mechanism, the antioxidant quinoline derivative donates a single electron to a free radical, neutralizing it. The ionization potential is a key parameter for evaluating a compound's ability to donate an electron. nih.govnih.gov
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching it. Bond dissociation energy is directly related to the capability of a compound to donate a hydrogen atom. nih.govnih.gov
Studies have identified several quinoline derivatives that are more efficient antioxidants than the reference compound Trolox. nih.govnih.gov This free radical scavenging ability indicates their potential for neuroprotection in conditions like Parkinson's disease. researchgate.net
The serotonin 5-HT6 receptor is a promising target for treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. nih.govportico.org Antagonism of this receptor has been shown to enhance learning and memory. nih.gov Several quinoline derivatives have been developed and identified as potent and selective 5-HT6 receptor antagonists. nih.govacs.org
For example, a class of antagonists based on the 1H-pyrrolo[3,2-c]quinoline core has shown high binding affinity for the 5-HT6 receptor, comparable to reference compounds. nih.gov These antagonists are proposed as a promising approach for treating cognitive impairment. portico.org The development of radiolabeled quinolines that act as 5-HT6 receptor ligands also provides valuable diagnostic tools for positron emission tomography (PET) imaging. acs.orgnih.gov The simultaneous blockade of 5-HT3 and 5-HT6 receptors by certain quinoline-based compounds, such as FPPQ, has been shown to normalize brain oscillatory activity disrupted by phencyclidine, suggesting a new target for antipsychotic drug development. nih.gov
Mechanisms of Other Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)
Quinoline-based compounds have demonstrated notable inhibitory effects against carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. These enzymes are key targets in the management of type 2 diabetes, as their inhibition can delay carbohydrate digestion and consequently lower postprandial blood glucose levels. nih.govnih.gov
α-Glucosidase Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down oligosaccharides and disaccharides into monosaccharides for absorption. nih.gov The inhibition of this enzyme is a well-established therapeutic strategy for managing hyperglycemia. Numerous studies have shown that quinoline derivatives are potent α-glucosidase inhibitors, often exhibiting significantly lower IC50 values than the standard drug, acarbose. nih.govmdpi.com
The mechanism of inhibition by quinoline analogues varies, with studies reporting competitive, non-competitive, and mixed-type inhibition. nih.govnih.govmdpi.com For example, a series of novel quinoline-based-benzo[d]imidazole derivatives were found to be significant α-glucosidase inhibitors, with the most potent compound acting as a competitive inhibitor. nih.gov In contrast, a study on quinoline-1,3,4-oxadiazole conjugates revealed a non-competitive mode of inhibition, suggesting that these compounds bind to an allosteric site on the enzyme rather than the active site. nih.gov This allosteric binding is considered advantageous as it may be less susceptible to competition from high substrate concentrations. nih.gov
Structure-activity relationship (SAR) analyses have provided insights into the structural requirements for potent α-glucosidase inhibition. For instance, substitutions on the quinoline ring and the nature of linked heterocyclic moieties have been shown to significantly influence inhibitory activity. nih.govfrontiersin.org
Table 1: α-Glucosidase Inhibitory Activity of Selected Quinoline-Based Analogues
| Compound | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| Quinoline-based-benzo[d]imidazole derivative (9d) | 3.2 ± 0.3 | Competitive | nih.gov |
| Quinoline-1,3,4-oxadiazole conjugate (4i) | 15.85 | Non-competitive | nih.gov |
| Indolo[1,2-b]isoquinoline derivative (11) | 3.44 ± 0.36 | Mixed-type | mdpi.com |
| 7-quinolinyl-bearing triazole analog | 1.20 ± 0.10 | Not specified | frontiersin.org |
This table is interactive and can be sorted by column.
α-Amylase Inhibition
α-Amylase is an enzyme that hydrolyzes complex carbohydrates, such as starch, into smaller oligosaccharides in the digestive tract. frontiersin.org Similar to α-glucosidase, its inhibition can help in controlling postprandial hyperglycemia. Several quinoline-based analogues have been identified as effective inhibitors of α-amylase. frontiersin.orgresearchgate.net
Research has shown that quinoline derivatives can exhibit significant α-amylase inhibitory activity, with some compounds having IC50 values in the low micromolar range. frontiersin.org For example, a study on 7-quinolinyl-bearing triazole analogs reported IC50 values for α-amylase inhibition ranging from 0.80 ± 0.05 µM to 40.20 ± 0.70 µM. frontiersin.org The SAR for α-amylase inhibition by these compounds indicated that electron-withdrawing groups, such as a fluoro moiety, on an attached aryl ring played a significant role in their inhibitory potency. frontiersin.org
Kinetic studies have revealed that quinoline hydrazones can act as both non-competitive and uncompetitive inhibitors of α-amylase, indicating diverse mechanisms of enzyme-inhibitor interaction. researchgate.net
Table 2: α-Amylase Inhibitory Activity of Selected Quinoline-Based Analogues
| Compound | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| 7-quinolinyl-bearing triazole analog | 0.80 ± 0.05 | Not specified | frontiersin.org |
| Quinoline bearing proline analog (6c) | Significant activity | Not specified | researchgate.net |
| Quinoline hydrazone analog | 0.711 ± 0.020 | Non-competitive/Uncompetitive | researchgate.net |
This table is interactive and can be sorted by column.
Computational and Theoretical Studies on 8 Chloroquinolin 3 Amine Hydrochloride and Quinoline Derivatives
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is crucial for understanding drug-receptor interactions, predicting binding affinities, and identifying key structural features responsible for biological activity. researchgate.netmdpi.com
Molecular docking studies on a wide array of quinoline (B57606) derivatives have revealed diverse binding modes within the active sites of various protein targets. These studies analyze interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for the stability of the ligand-protein complex. nih.govsemanticscholar.org
For instance, docking studies of novel quinoline derivatives designed as protease inhibitors for SARS-CoV-2 showed interactions at the allosteric site of the main protease (Mpro) enzyme. nih.govresearchgate.net The binding mode of N1, N4-bis ((2-chloroquinolin-3-yl) methylene) benzene-1, 4-diamine with the human AKT1 enzyme, a protein implicated in cancer, revealed that both hydrogen bonding and hydrophobic interactions are vital for the complex's structure and function. nih.gov Similarly, studies on 2H-thiopyrano[2,3-b]quinoline derivatives targeting the CB1a protein identified potential bioactivity through high binding affinity and significant residual and hydrogen bonding interactions. semanticscholar.orgnih.gov
In the context of HIV, synthesized pyrazoline and pyrimidine-containing quinoline derivatives were docked into the active site of the HIV reverse transcriptase protein to explore their binding interactions. nih.govtubitak.gov.tr For c-Met kinase inhibitors like foretinib, the quinoline scaffold binds to the ATP-binding site in an extended conformation, occupying a deep hydrophobic pocket. nih.gov The versatility of the quinoline nucleus allows it to form key interactions across different enzyme families, from kinases to proteases and reverse transcriptases. nih.govnih.gov
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. nih.gov A more negative score generally indicates a more favorable binding interaction. uobaghdad.edu.iq
Studies on various quinoline derivatives have reported a wide range of binding affinities depending on the specific derivative and the target protein. For example, 2H-thiopyrano[2,3-b]quinoline derivatives showed binding affinities against the CB1a protein ranging from -5.3 to -6.1 kcal/mol. semanticscholar.orgnih.gov In another study, newly synthesized quinoline derivatives targeting the HIV reverse transcriptase protein yielded promising results, with one compound achieving a docking score of -10.67, which was superior to the standard drugs used as controls. nih.govtubitak.gov.tr
Docking of different quinoline derivatives against a dehydrogenase inhibitor target produced binding affinities ranging from -6.2 kcal/mol to -5.3 kcal/mol for one derivative and -6.9 kcal/mol to -5.1 kcal/mol for another. researchgate.net For novel fluoroquinolones designed as antibacterial agents, the calculated binding affinities (ΔG) against various bacterial proteins were as high as -8.562 kcal/mol. uobaghdad.edu.iq These predictive scores are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov
| Derivative Class | Target Protein | Predicted Binding Affinity / Docking Score |
| 2H-thiopyrano[2,3-b]quinolines | CB1a | -5.3 to -6.1 kcal/mol |
| Pyrimidine-containing quinoline | HIV Reverse Transcriptase | -10.675 |
| Fluoroquinolones | E. coli Gyrase B | -8.562 kcal/mol |
| N1, N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine | Human AKT1 | GOLD Score: 113.76 |
A significant outcome of molecular docking is the identification of specific amino acid residues within the receptor's active site that form crucial interactions with the ligand. semanticscholar.org These interactions anchor the ligand in the binding pocket and are essential for its biological effect.
For example, docking of quinoline derivatives into the SARS-CoV-2 Mpro enzyme revealed hydrogen bonds with highly conserved amino acids, including His41, His164, and Glu166, and π-interactions with His41. nih.govresearchgate.net In studies of quinoline-based c-Met inhibitors, the quinoline nitrogen consistently forms a hydrogen bond with the backbone of the conserved Val851 residue in the kinase hinge region, an interaction that mimics the binding of natural ATP. nih.gov Other key residues involved in the binding of these inhibitors include Ser774 and Asp933. nih.gov
In the active site of acetylcholinesterase, quinoline derivatives have been shown to interact with key residues such as Gly121 and Gly122 in the anionic site, as well as aromatic residues like Tyr124 and Tyr337 in the gorge of the enzyme. nih.govmdpi.com For 2H-thiopyrano[2,3-b]quinoline analogues, interacting residues in the CB1a protein included ILE-8, LYS-7, LYS-11, TRP-12, and PHE-15. nih.gov The identification of these key residues provides a roadmap for structure-based drug design, allowing chemists to modify the ligand to enhance interactions and improve potency and selectivity.
| Target Protein | Key Interacting Amino Acid Residues | Reference |
| SARS-CoV-2 Mpro | His41, Tyr54, His164, Glu166, Asp187, Gln189 | nih.govresearchgate.net |
| c-Met Kinase Domain | Val851, Ser774, Asp933, Ala1226 | nih.gov |
| Acetylcholinesterase (AChE) | Gly121, Gly122, Tyr124, Tyr337, Tyr341 | nih.govmdpi.com |
| CB1a | ILE-8, GLU-9, LYS-10, LYS-11, TRP-12, VAL-14, PHE-15 | nih.gov |
| Human AKT1 | Asn49, Trp80, Ile84, Ser157, Lys220, Arg225 | nih.gov |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is used to assess the stability of the docked complex, analyze its flexibility, and understand the influence of the surrounding environment, such as water molecules. nih.gov
MD simulations are frequently performed on docked ligand-receptor complexes to validate their stability. nih.govresearchgate.net A key metric used in this analysis is the root-mean-square deviation (RMSD), which measures the average change in the displacement of a selection of atoms over time. A stable RMSD value for the protein-ligand complex throughout the simulation suggests that the ligand remains securely bound in the active site and that the complex is conformationally stable. mdpi.com
In a study of quinoline-3-carboxamide (B1254982) derivatives with various kinases, MD simulations were run for 100 nanoseconds. mdpi.com The analysis of the RMSD for the protein-ligand complexes confirmed that the secondary structure of the proteins remained stable throughout the simulation, indicating stable binding. mdpi.com Similarly, MD simulations of a novel quinoline derivative (compound 5) with the SARS-CoV-2 protease enzyme revealed comparable stability to a reference drug, remdesivir. nih.gov The analysis of conformational stability, residue flexibility, and compactness all pointed to the formation of a stable ligand-Mpro complex. nih.govresearchgate.net These stability analyses provide greater confidence in the binding modes predicted by molecular docking. mdpi.com
MD simulations allow for the study of interactions, like hydrogen bonds, over the duration of the simulation, providing a more dynamic picture than static docking. For example, MD simulations of a quinoline derivative with the SARS-CoV-2 protease showed a large number of intermolecular hydrogen bonds with residues Glu166 and Gln189, indicating a strong and stable interaction that validated the initial docking results. nih.gov The analysis of the solvent accessible surface area (SASA) can also provide insights into how the binding of a ligand affects the protein's exposure to the solvent, which relates to the compactness and stability of the complex. nih.gov
The influence of the solvent itself is a critical factor. Quantum chemical calculations have been used to study the effect of different solvents on the physicochemical properties of quinoline derivatives. researchgate.net These studies show that solvent polarity can significantly affect the dipole moment and the solvation energy of the molecules. researchgate.net MD simulations inherently account for the dynamic effects of solvent molecules (typically water), providing a more realistic environment for studying ligand-receptor interactions compared to in-vacuo calculations. mdpi.com For instance, simulations of quinoline-3-carboxamides (B1200007) revealed conformational interconversions of the ligand within the binding site, attributed to the flexibility of the protein and free rotation of bonds, dynamics that are captured in the explicit solvent environment of an MD simulation. mdpi.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.govrsc.org It has been widely applied to study quinoline and its derivatives, providing valuable insights into their stability, reactivity, and potential biological activity. nih.govarabjchem.orgscirp.orguantwerpen.be
DFT calculations are employed to determine the electronic structure of quinoline derivatives, including 8-Chloroquinolin-3-amine hydrochloride. A key aspect of this analysis is the study of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govarabjchem.orgscirp.orguantwerpen.be
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, whereas a smaller gap indicates a more polarizable and reactive molecule. nih.gov
For various quinoline derivatives, DFT calculations have been used to compute the HOMO-LUMO energy gaps. nih.gov For example, in a study of a series of synthesized quinoline derivatives, the calculated energy gaps ranged from 1.878 eV to 3.938 eV. nih.gov The distribution of electron density in the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. nih.gov
The following table presents the calculated HOMO, LUMO, and energy gap values for selected quinoline derivatives from a recent study.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 6a | -5.779 | -3.851 | 1.928 |
| 6aw | -5.341 | -1.946 | 3.395 |
| 6y | -5.415 | -2.069 | 3.346 |
Data sourced from a study on tunable quinoline derivatives. rsc.org
Furthermore, DFT calculations allow for the determination of other quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, chemical potential, and chemical hardness and softness. nih.govrsc.orgarabjchem.orgresearchgate.net These parameters provide a deeper understanding of the electronic properties and reactivity of the molecules. nih.govrsc.orgnih.gov
DFT calculations are a valuable tool for predicting the reactivity of molecules and for elucidating reaction mechanisms. nih.govnih.govnih.gov The analysis of the electronic structure, particularly the FMOs and the molecular electrostatic potential (MEP), helps in identifying the most probable sites for electrophilic and nucleophilic attack. nih.govrsc.org
The MEP surface visually represents the charge distribution within a molecule, with electron-rich regions (negative potential) indicating sites susceptible to electrophilic attack and electron-poor regions (positive potential) indicating sites prone to nucleophilic attack. rsc.org
DFT has been employed to study the hydrodenitrogenation (HDN) mechanism of quinoline, a process relevant to the removal of nitrogen from petroleum feedstocks. nih.gov These studies have explored the hydrogenation and ring-opening reaction pathways on different catalyst surfaces, providing insights into the structure-activity relationship of the catalysts. nih.gov
In synthetic chemistry, DFT calculations can help in understanding and optimizing reaction conditions. For instance, in the synthesis of a series of quinoline-amide derivatives, DFT was used to understand the stability of the most active compounds. nih.govrsc.org
Moreover, DFT can be used to investigate the mechanisms of chemical reactions involving quinoline derivatives. acs.org For example, studies have explored the 1,5-sigmatropic rearrangement in the formation of 3-hydroxyquinolines. acs.org By modeling the potential energy surface and identifying transition states, researchers can gain a detailed understanding of the reaction pathway. acs.org
Aromaticity is a fundamental concept in organic chemistry that can also serve as a useful descriptor for predicting the pharmacological activity of certain compounds. mdpi.comresearchgate.net In the case of quinoline derivatives, DFT calculations have been used to quantify the aromaticity of the benzene (B151609) and pyridine (B92270) rings within the quinoline scaffold. mdpi.comresearchgate.net
Various aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and Paramagnetic, Diamagnetic, and Lagrangian Anisotropy (PDI), can be calculated using DFT. mdpi.comresearchgate.netuj.edu.pl These indices provide a quantitative measure of the degree of electron delocalization and, consequently, the aromatic character of the rings.
A study on quinoline-based antimalarial agents revealed a correlation between the aromaticity of the pyridine-type ring and the compound's biological activity. mdpi.comresearchgate.net It was observed that compounds with antimalarial properties generally exhibited lower aromaticity in the pyridine ring compared to inactive compounds. mdpi.comresearchgate.net This suggests that the properties of the pyridine ring are crucial for the drug's mechanism of action, which involves the formation of a π-π complex with ferriprotoporphyrin IX. mdpi.com
The aromaticity of the quinoline rings can be influenced by the nature and position of substituents. mdpi.com For example, the presence of amino or chloro substituents can modify the electron delocalization in different ways, thereby affecting the aromaticity and, potentially, the biological activity. mdpi.com
The table below shows a comparison of aromaticity indices for the benzene and pyridine rings in two series of quinoline derivatives, one with antimalarial activity (Series A) and one without (Series B).
| Ring Type | Aromaticity Index | Series A (Active) | Series B (Inactive) |
| Benzene | HOMA | ~0.99 | Variable |
| Pyridine | HOMA | Lower | Higher |
This table is a simplified representation based on the findings that the pyridine ring's aromaticity is a key differentiator. mdpi.com
Therefore, aromaticity analysis using DFT can be a valuable tool in the initial stages of drug design, helping to predict the potential medicinal effectiveness of new quinoline derivatives. mdpi.comresearchgate.net
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Methodologies
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These models are built upon large datasets of experimentally determined properties and employ a range of algorithms, from simple empirical rules to complex machine learning models. The goal is to identify compounds with desirable drug-like properties early in the discovery pipeline, reducing the time and cost associated with experimental assays.
For quinoline derivatives, various software and web-based tools are available to predict ADME properties. Platforms like SwissADME, pkCSM, and ADMETlab provide a suite of predictive models for a comprehensive ADME profile. These tools utilize a molecule's two-dimensional structure to calculate a wide array of physicochemical descriptors, which are then used as inputs for the predictive models.
Models for Oral Bioavailability and Gastrointestinal Absorption
Oral bioavailability is a critical parameter for orally administered drugs, representing the fraction of the drug that reaches systemic circulation. In silico models for predicting oral bioavailability often rely on the estimation of gastrointestinal (GI) absorption, which is a key determinant of this property.
One of the most widely used in vitro models to predict intestinal absorption is the Caco-2 permeability assay. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of cells that mimic the intestinal epithelium. The permeability of a compound across this monolayer is a good indicator of its potential for in vivo GI absorption. ijprajournal.com Computational models have been developed to predict Caco-2 permeability based on a compound's molecular properties. These models, often employing quantitative structure-property relationship (QSPR) approaches, can significantly reduce the need for extensive experimental screening. researchgate.netnih.govoptibrium.com
For instance, a study on a series of quinoline-1,4-quinone hybrids utilized in silico methods to predict Caco-2 permeability (logPapp) and human intestinal absorption (HIA), providing insights into their potential for oral administration. nih.gov Similarly, research on 2,4-disubstituted quinoline-3-carboxylate derivatives involved in silico prediction of their absorption characteristics. nih.gov
The "BOILED-Egg" model, accessible through platforms like SwissADME, offers an intuitive graphical representation of passive gastrointestinal absorption and blood-brain barrier penetration based on lipophilicity (WLOGP) and polarity (TPSA). This allows for a rapid visual assessment of a compound's likely absorption profile.
Table 1: Predicted Oral Bioavailability and Gastrointestinal Absorption for 8-Chloroquinolin-3-amine
| Parameter | Predicted Value | Method/Tool |
| Gastrointestinal Absorption | High | BOILED-Egg Model (SwissADME) |
| Bioavailability Score | 0.55 | SwissADME |
| Caco-2 Permeability (log Papp in 10-6 cm/s) | 0.48 | pkCSM |
| Human Intestinal Absorption (% Absorbed) | 90.02 | pkCSM |
Note: These are predicted values and have not been experimentally verified.
Blood-Brain Barrier Penetration Prediction Models
The ability of a compound to cross the blood-brain barrier (BBB) is a crucial factor for drugs targeting the central nervous system (CNS) and a property to be avoided for peripherally acting drugs to minimize CNS side effects. The BBB is a highly selective barrier that protects the brain from harmful substances. moldiscovery.com
In silico models for BBB penetration prediction are vital for the early assessment of drug candidates. These models typically use a combination of physicochemical descriptors such as lipophilicity (logP), polar surface area (PSA), molecular weight, and hydrogen bonding capacity to predict a compound's ability to permeate the BBB. mdpi.comnih.gov The logarithm of the ratio of the drug concentration in the brain to that in the blood (logBB) is a common quantitative measure of BBB penetration. nih.gov
Various computational approaches, including machine learning algorithms like decision trees, random forests, and support vector machines, have been successfully applied to develop predictive models for BBB penetration. mdpi.comoptibrium.com Web-based tools such as SwissADME and pkCSM provide readily accessible predictions. SwissADME, for example, utilizes the "BOILED-Egg" model, where compounds falling within the "yolk" of the egg are predicted to be BBB-permeant. nih.govmdpi.com
For quinoline derivatives, several studies have incorporated in silico BBB prediction. For instance, a computational study on quinoline-based compounds might assess their potential for CNS activity by predicting their BBB penetration. nih.gov
Table 2: Predicted Blood-Brain Barrier Penetration for 8-Chloroquinolin-3-amine
| Parameter | Predicted Value | Method/Tool |
| BBB Permeation | No | BOILED-Egg Model (SwissADME) |
| LogBB | -0.932 | pkCSM |
| CNS Permeability (LogPS) | -3.126 | pkCSM |
Note: These are predicted values and have not been experimentally verified.
Metabolic Stability Prediction
Metabolic stability is a key determinant of a drug's half-life and its potential for drug-drug interactions. The major enzymes responsible for the metabolism of xenobiotics are the cytochrome P450 (CYP) superfamily. nih.gov Predicting a compound's susceptibility to metabolism by these enzymes is a critical step in drug discovery.
In silico methods for predicting metabolic stability can be broadly categorized into ligand-based and structure-based approaches. oup.com Ligand-based methods rely on the chemical structure of the compound and use QSAR or machine learning models to predict its metabolic fate. dntb.gov.ua Structure-based methods, on the other hand, use the three-dimensional structures of the metabolic enzymes to dock the compound into the active site and predict its binding affinity and the likely sites of metabolism. optibrium.com
Several software tools are available for predicting metabolic stability. MetaSite, for example, uses a pseudo-docking approach to identify the most probable sites of metabolism. mdpi.commdpi.com Other tools like ADMET Predictor and the P450 Site of Metabolism prediction in the Schrödinger Suite utilize QSAR models and docking to predict which CYP isoforms are likely to metabolize a compound and at which positions. nih.gov For quinoline derivatives, studies have shown that they can be metabolized by various CYP isoforms, and in silico tools can help in understanding these metabolic pathways. optibrium.comnih.gov
Table 3: Predicted Metabolic Stability for 8-Chloroquinolin-3-amine
| Parameter | Predicted Value | Method/Tool |
| CYP2D6 Substrate | Yes | pkCSM |
| CYP3A4 Substrate | Yes | pkCSM |
| CYP1A2 inhibitor | No | SwissADME |
| CYP2C19 inhibitor | No | SwissADME |
| CYP2C9 inhibitor | Yes | SwissADME |
| CYP2D6 inhibitor | No | SwissADME |
| CYP3A4 inhibitor | No | SwissADME |
| Total Clearance (log ml/min/kg) | 0.493 | pkCSM |
Note: These are predicted values and have not been experimentally verified.
In Silico Toxicology Prediction Methodologies (Focus on computational tools and algorithms)
Predicting the potential toxicity of a compound at an early stage is crucial to avoid late-stage failures in drug development. In silico toxicology models use a compound's structure to predict its potential to cause various types of toxicity, such as mutagenicity, carcinogenicity, and organ toxicity.
These predictive models are often based on Quantitative Structure-Toxicity Relationships (QSTR) and rely on large databases of toxicological data. Various computational tools and algorithms are employed, ranging from rule-based expert systems that identify toxicophores (chemical fragments associated with toxicity) to sophisticated machine learning and deep learning models.
Several publicly and commercially available software tools facilitate in silico toxicology assessment. For example, the Toxicity Estimation Software Tool (TEST) from the U.S. Environmental Protection Agency provides predictions for a wide range of toxicity endpoints. Online platforms like the Lazar toxicity prediction tool and the ProTox-II web server also offer predictions for various toxicological parameters. For quinoline derivatives, in silico toxicology studies have been conducted to assess their potential risks. For instance, a study on a set of quinoline derivatives used online tools to evaluate their toxicity profiles, including the prediction of the Lowest Observed Adverse Effect Level (LOAEL). mdpi.com
Table 4: Predicted Toxicological Properties for 8-Chloroquinolin-3-amine
| Toxicity Endpoint | Predicted Value/Classification | Method/Tool |
| AMES Toxicity | Non-mutagen | ProTox-II |
| hERG I Inhibition | Low risk | ProTox-II |
| hERG II Inhibition | Low risk | ProTox-II |
| Hepatotoxicity | Active | ProTox-II |
| Carcinogenicity | Inactive | ProTox-II |
| Immunotoxicity | Inactive | ProTox-II |
| LD50 (rat, oral, mg/kg) | 300 | ProTox-II |
| Toxicity Class | 4 | ProTox-II |
Note: These are predicted values and have not been experimentally verified.
Future Research Directions and Translational Perspectives for 8 Chloroquinolin 3 Amine Hydrochloride
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The advancement of therapeutic agents based on the 8-chloroquinolin-3-amine hydrochloride scaffold is contingent upon the development of efficient and environmentally sustainable synthetic methodologies. Traditional methods for quinoline (B57606) synthesis can be complex and may require harsh reaction conditions. Future research will likely focus on modern synthetic strategies to overcome these limitations.
Key areas of development include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for key steps such as condensation and cyclization reactions involved in forming the quinoline core. nih.gov
Multicomponent Reactions: Strategies like the Betti reaction or Hantzsch reaction could be adapted to construct the substituted quinoline ring in a single, efficient step from simple precursors, minimizing waste and improving atom economy. rsc.orgbeilstein-journals.org
Green Chemistry Principles: The use of eco-friendly solvents, catalysts (such as Amberlite resins), and energy-efficient processes will be crucial. nih.govresearchgate.net This approach not only reduces the environmental impact but can also lower production costs.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher purity, better scalability, and safer handling of reagents compared to batch processing.
By focusing on these innovative synthetic routes, researchers can ensure a more rapid and sustainable supply of this compound and its derivatives for further biological evaluation.
Exploration of Diverse Substitution Patterns and Hybrid Molecules for Optimized Activity Profiles
The biological activity of the 8-chloroquinolin-3-amine scaffold can be finely tuned by introducing various substituents at different positions on the quinoline ring. Structure-activity relationship (SAR) studies are essential to guide the rational design of more potent and selective compounds. nih.gov Future work should systematically explore modifications to optimize desired pharmacological properties.
Furthermore, the creation of hybrid molecules, where the 8-chloroquinolin-3-amine scaffold is covalently linked to another pharmacologically active moiety, is a powerful strategy to enhance efficacy or introduce novel mechanisms of action. nih.gov This approach combines the advantages of different lead compounds into a single molecule. frontiersin.org
Table 1: Potential Substitution and Hybridization Strategies
| Strategy | Position of Modification | Potential Functional Groups/Molecules | Desired Outcome |
|---|---|---|---|
| Substitution | C-4 | Amino, Thioalkyl, Alkoxy groups researchgate.net | Modulate solubility and target binding |
| C-5 / C-7 | Halogens (e.g., Fluoro), Nitro groups nih.gov | Enhance electron-withdrawing properties, potentially increasing activity nih.gov | |
| N-1 (Amine) | Carboxamides, Triazoles, Sulfonates nih.gov | Improve biological activity and pharmacokinetic profile | |
| Hybridization | N-1 (Amine) | Ciprofloxacin, Benzothiazole nih.gov | Create dual-action antibacterial or anticancer agents nih.gov |
Systematic exploration of these patterns will generate libraries of novel compounds, paving the way for the identification of candidates with superior therapeutic profiles.
Design of Multi-Targeting Agents Based on the this compound Scaffold
Complex diseases such as cancer and infectious diseases often involve multiple biological pathways. nih.gov Designing drugs that can simultaneously modulate several targets offers a significant therapeutic advantage over single-target agents, potentially leading to increased efficacy and a lower likelihood of drug resistance. nih.govnih.gov The quinoline scaffold is well-suited for the development of such multi-targeting agents. nih.gov
Future research should focus on designing derivatives of this compound that can interact with multiple, disease-relevant targets. For instance, in tuberculosis therapy, compounds have been identified that dually target dihydrofolate reductase (DHFR) and its analog, Rv2671, leading to potent antimycobacterial activity. nih.gov Similarly, quinoline-based hybrids could be designed to inhibit both topoisomerase and phosphoinositide 3-kinase (PI3K) in cancer cells, achieving a synergistic antitumor effect. nih.gov The versatility of the 8-chloroquinolin-3-amine scaffold allows for the incorporation of different pharmacophores, enabling the rational design of molecules with precisely tailored polypharmacology.
Advanced Computational Design Strategies for Lead Optimization and De Novo Design
Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery and optimization of new drugs. nih.govmdpi.com These computational methods can significantly reduce the time and cost associated with identifying promising lead compounds by predicting their biological activity and pharmacokinetic properties. mdpi.com
For the this compound scaffold, advanced computational strategies can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their biological activity, helping to predict the potency of newly designed molecules. frontiersin.org
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity. frontiersin.org This model can then be used to screen virtual libraries for new compounds or to guide the design of novel derivatives.
Molecular Docking and Simulation: These techniques predict how a molecule binds to its biological target at the atomic level. nih.gov This provides insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and can guide the optimization of the lead compound. frontiersin.orgnih.gov
De Novo Design: Algorithms can be used to design entirely new molecules that are predicted to bind to a specific target, using the 8-chloroquinolin-3-amine structure as a starting fragment. nih.gov
By integrating these computational approaches, researchers can more effectively navigate the vast chemical space to design and optimize potent and selective drug candidates based on the this compound scaffold.
In Vitro Biological Target Identification and Validation for Novel Activities
While the this compound scaffold may be designed for a specific purpose, its derivatives may possess unexpected biological activities. A critical area of future research is the identification and validation of the specific molecular targets responsible for any observed therapeutic effects. mdpi.com
Modern chemical proteomics offers powerful methods for target deconvolution:
Activity-Based Probes (ABPs): Derivatives of 8-chloroquinolin-3-amine can be synthesized with reporter tags (like biotin or fluorescent groups). mdpi.com These probes can be used in cell lysates or living cells to covalently label their protein targets, which can then be isolated and identified using mass spectrometry. mdpi.com
Affinity Chromatography: The compound can be immobilized on a solid support (like agarose beads) to "pull down" its binding partners from a cell lysate. mdpi.com
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): This quantitative proteomics approach can identify proteins that bind to the compound by comparing the protein profiles of cells treated with the compound versus a control. mdpi.com
Once a potential target is identified, its biological relevance must be validated through subsequent in vitro assays, such as enzyme inhibition assays or binding assays, to confirm the interaction and understand its functional consequence. This process is crucial for discovering novel therapeutic applications and understanding the mechanism of action.
Further Mechanistic Elucidation at the Molecular and Cellular Level
A thorough understanding of how a drug works at the molecular and cellular levels is fundamental to its development and clinical application. For derivatives of this compound, future research must go beyond simple activity screening to elucidate their precise mechanisms of action.
Based on the known activities of related quinoline compounds, several potential mechanisms could be investigated:
Inhibition of Nucleic Acid Synthesis: Many quinoline-based compounds interfere with DNA and RNA synthesis in pathogens. nih.gov
Metal Ion Chelation: The 8-hydroxyquinoline (B1678124) scaffold, a close relative, is a well-known metal chelator. researchgate.net This ability to bind essential metal ions like iron can disrupt critical enzymatic processes in cancer cells or microbes. nih.govresearchgate.net The 8-chloroquinolin-3-amine scaffold may share some of these properties.
Disruption of Cellular Organelles: In malaria parasites, 4-aminoquinolines are known to accumulate in the acidic digestive vacuole, where they interfere with hemoglobin digestion and inhibit the formation of hemozoin, leading to a buildup of toxic heme. nih.gov Similar organelle-specific accumulation could be a mechanism for derivatives of 8-chloroquinolin-3-amine.
Investigating these and other potential pathways through detailed cellular and molecular biology studies will provide a clear picture of how these compounds exert their therapeutic effects, enabling more targeted and effective drug development.
Synergistic Effects in Combination Therapies involving this compound Derivatives
Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the fields of oncology and infectious diseases. nih.gov This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities. nih.gov
Derivatives of this compound should be systematically evaluated for synergistic interactions with existing therapeutic agents. For example, antimalarial quinolines like chloroquine have shown synergistic effects when combined with anticancer drugs such as doxorubicin and paclitaxel in breast cancer cells. mdpi.com Similarly, combinations of different antiprotozoal agents can lead to enhanced parasite killing at lower, less toxic concentrations. nih.govbrieflands.com
Table 2: Potential Combination Therapy Strategies
| Disease Area | Potential Combination Partner | Rationale for Synergy |
|---|---|---|
| Cancer | Doxorubicin, Paclitaxel mdpi.com | Overcoming multidrug resistance; targeting different cellular pathways. |
| Leishmaniasis | Amphotericin B, Miltefosine nih.gov | Different mechanisms of action leading to enhanced parasite killing and potential for dose reduction. nih.gov |
| Malaria | Artemisinin derivatives brieflands.com | Complementary mechanisms targeting different stages of the parasite life cycle. |
| Bacterial Infections | Beta-lactam antibiotics | Inhibition of different essential pathways, potentially overcoming resistance mechanisms. |
Systematic in vitro screening using checkerboard assays can identify synergistic combinations, which can then be prioritized for further preclinical and clinical investigation. nih.gov This approach could significantly expand the therapeutic utility of the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 8-Chloroquinolin-3-amine hydrochloride, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves chlorination of quinoline followed by amination. Key steps include:
- Chlorination: Use N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to introduce chlorine at the 8-position. Solvents like chloroform or tetrahydrofuran (THF) are recommended for improved regioselectivity .
- Amination: Introduce the amine group at the 3-position via nucleophilic substitution using ammonia or protected amines. Elevated temperatures (80–100°C) and catalysts like CuI enhance reaction efficiency .
- Hydrochloride Salt Formation: Treat the free base with HCl in ethanol to precipitate the hydrochloride salt.
Optimization Tips:
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry (e.g., chloro at C8, amine at C3). Key signals:
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₉H₈ClN₂·HCl: Calc. 215.08 g/mol) .
- HPLC-PDA: Use C18 columns with 0.1% TFA in acetonitrile/water gradients to assess purity (>98%) and detect halogenated impurities .
Q. How does the chloro substituent at the 8-position influence bioactivity compared to fluoro or bromo analogues?
Methodological Answer: The electronic and steric effects of the C8 substituent modulate interactions with biological targets:
- Electron-Withdrawing Effects: Cl (vs. F or Br) increases electrophilicity, enhancing binding to enzymes like DNA gyrase. Fluorine’s smaller size improves membrane permeability but reduces steric hindrance .
- Antimicrobial Activity: 8-Cl derivatives show broader-spectrum activity than 8-F or 8-Br against Gram-negative bacteria (e.g., E. coli MIC: 2 µg/mL vs. 8-F’s 8 µg/mL) .
- Selectivity: Bromo derivatives exhibit higher cytotoxicity (IC₅₀ ~10 µM in HeLa cells) compared to chloro analogues (IC₅₀ ~25 µM), likely due to stronger hydrophobic interactions .
Q. What strategies address discrepancies in reported biological activity data across studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Standardized Assays: Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1×10⁵ CFU/mL) .
- Purity Validation: Require ≥95% purity (HPLC) and confirm absence of endotoxins via LAL assays.
- Control Compounds: Include reference inhibitors (e.g., ciprofloxacin for DNA gyrase) to calibrate activity .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by solvent effects (DMSO vs. saline) .
Q. How can computational modeling guide the design of 8-Chloroquinolin-3-amine derivatives with enhanced target specificity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding poses with CHK1 kinase (PDB: 3PAV). The C8-Cl group forms halogen bonds with Thr239, improving affinity .
- QSAR Models: Correlate substituent Hammett constants (σₚ) with IC₅₀ values to prioritize electron-withdrawing groups .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to identify derivatives with reduced off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
